
(R)-2-(1-hydroxyethyl)pyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(1-hydroxyethyl)pyridine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-hydroxyethyl)pyridine hydrochloride typically involves the reaction of pyridine with an appropriate chiral alcohol under acidic conditions to introduce the hydroxyethyl group at the 2-position. One common method involves the use of Grignard reagents or organolithium compounds to achieve this transformation. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of ®-2-(1-hydroxyethyl)pyridine hydrochloride may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
®-2-(1-hydroxyethyl)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed.
Major Products Formed
Oxidation: Formation of 2-(1-oxoethyl)pyridine.
Reduction: Formation of 2-(1-hydroxyethyl)pyridine or 2-(1-aminoethyl)pyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
®-2-(1-hydroxyethyl)pyridine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of ®-2-(1-hydroxyethyl)pyridine hydrochloride involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their activity. The pyridine ring can participate in π-π interactions and coordinate with metal ions, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
- 2-(1-hydroxyethyl)pyridine
- 2-(1-aminoethyl)pyridine
- 2-(1-oxoethyl)pyridine
Uniqueness
®-2-(1-hydroxyethyl)pyridine hydrochloride is unique due to its chiral nature, which can result in different biological activities compared to its racemic or achiral counterparts
特性
分子式 |
C7H10ClNO |
|---|---|
分子量 |
159.61 g/mol |
IUPAC名 |
(1R)-1-pyridin-2-ylethanol;hydrochloride |
InChI |
InChI=1S/C7H9NO.ClH/c1-6(9)7-4-2-3-5-8-7;/h2-6,9H,1H3;1H/t6-;/m1./s1 |
InChIキー |
HUTBDNKGZIFQGD-FYZOBXCZSA-N |
異性体SMILES |
C[C@H](C1=CC=CC=N1)O.Cl |
正規SMILES |
CC(C1=CC=CC=N1)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


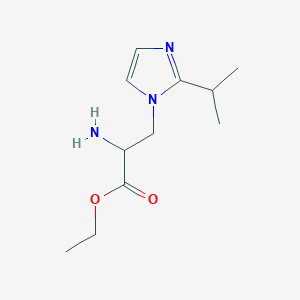
![1-(2-Chloroethyl)-tricyclo[3.3.1.13,7]decane](/img/structure/B13629845.png)
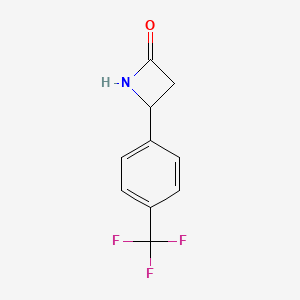
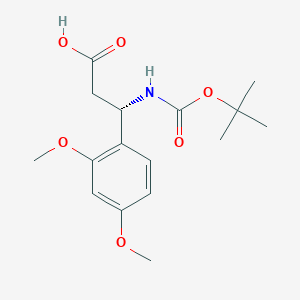

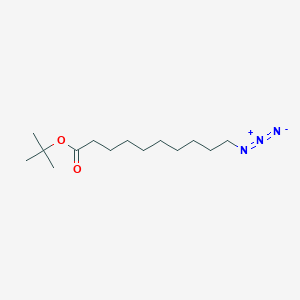
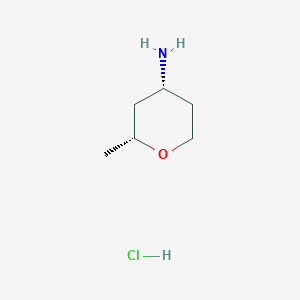

![tert-butylN-[4-(chlorosulfonyl)-2,2-dimethylbutyl]carbamate](/img/structure/B13629900.png)

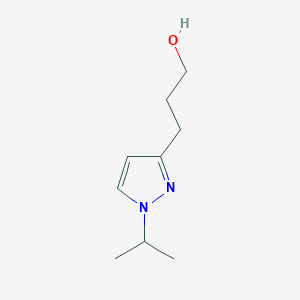

![2-{1-[2-(1,3-oxazol-2-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13629926.png)

